molecular formula C5H11BrSi B1621997 Allylbromodimethylsilane CAS No. 302911-93-9

Allylbromodimethylsilane

Cat. No.: B1621997
CAS No.: 302911-93-9
M. Wt: 179.13 g/mol
InChI Key: TXEGFNIHBZYLTQ-UHFFFAOYSA-N
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Description

Allylbromodimethylsilane is an organosilicon compound with the molecular formula C₅H₁₁BrSi. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-silicon bonds. The presence of both an allyl group and a bromine atom makes it a valuable intermediate in various chemical reactions.

Scientific Research Applications

Allylbromodimethylsilane has a wide range of applications in scientific research:

Safety and Hazards

Allylbromodimethylsilane is a highly flammable liquid and vapor . It causes severe skin burns and eye damage . It is very toxic to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allylbromodimethylsilane can be synthesized through the reaction of allyltrimethylsilane with hydrobromic acid. This reaction typically occurs under mild conditions and results in the substitution of a trimethylsilyl group with a bromodimethylsilyl group .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an allylamine derivative .

Comparison with Similar Compounds

Uniqueness: Allylbromodimethylsilane is unique due to the presence of both an allyl group and a bromine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

bromo-dimethyl-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrSi/c1-4-5-7(2,3)6/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEGFNIHBZYLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403306
Record name Allylbromodimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302911-93-9
Record name Allylbromodimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 302911-93-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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